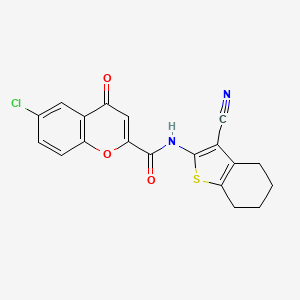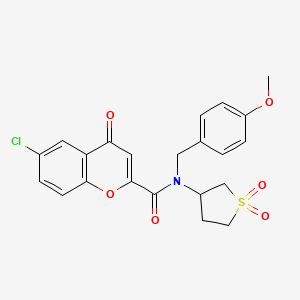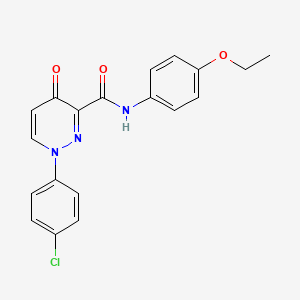![molecular formula C20H21NO4 B11387625 3-(2-furylmethyl)-10-methyl-6-propyl-2H,4H-chromeno[6,7-e]1,3-oxazin-8-one](/img/structure/B11387625.png)
3-(2-furylmethyl)-10-methyl-6-propyl-2H,4H-chromeno[6,7-e]1,3-oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furylmethyl)-10-methyl-6-propyl-2H,4H-chromeno[6,7-e]1,3-oxazin-8-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its fused ring structure, which includes a chromene and an oxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)-10-methyl-6-propyl-2H,4H-chromeno[6,7-e]1,3-oxazin-8-one can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxycoumarin, formaldehyde, and amines in the presence of a catalyst such as titanium dioxide nanopowder in ethanol . This one-pot strategy facilitates the formation of the chromeno[4,3-e][1,3]oxazine ring system.
Another approach involves the use of multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of a suitable catalyst to produce the desired oxazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of greener and more sustainable methods, such as the use of reusable catalysts and solvent-free reactions, can be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-furylmethyl)-10-methyl-6-propyl-2H,4H-chromeno[6,7-e]1,3-oxazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazine derivatives.
Scientific Research Applications
3-(2-furylmethyl)-10-methyl-6-propyl-2H,4H-chromeno[6,7-e]1,3-oxazin-8-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-10-methyl-6-propyl-2H,4H-chromeno[6,7-e]1,3-oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound’s structure allows it to interact with DNA or proteins, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-oxazine derivatives: These compounds share the oxazine ring structure and exhibit similar chemical properties and reactivity.
Chromene derivatives: Compounds with the chromene moiety also display comparable biological activities and applications.
Uniqueness
3-(2-furylmethyl)-10-methyl-6-propyl-2H,4H-chromeno[6,7-e]1,3-oxazin-8-one is unique due to its specific substitution pattern and fused ring system. The presence of the furylmethyl, methyl, and propyl groups enhances its chemical diversity and potential for various applications. Additionally, its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C20H21NO4/c1-3-5-14-9-18(22)25-20-13(2)19-15(8-17(14)20)10-21(12-24-19)11-16-6-4-7-23-16/h4,6-9H,3,5,10-12H2,1-2H3 |
InChI Key |
RUQBIQOZHZDHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11387543.png)

![5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387555.png)
![4-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11387557.png)



![3-ethyl-6-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387585.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11387587.png)
![2-[(E)-2-(1-benzyl-2-methyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11387602.png)
![5-benzyl-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387604.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387612.png)
![4-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387615.png)
![3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387618.png)
